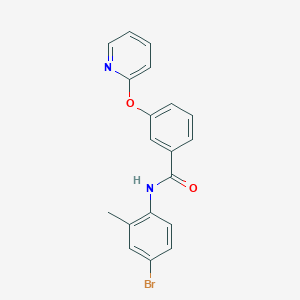

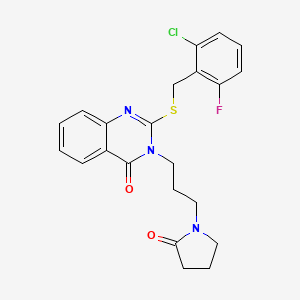

![molecular formula C28H34N6O4 B2948995 2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223774-82-0](/img/structure/B2948995.png)

2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Quinazoline derivatives also have a wide range of biological activities .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems .Future Directions

The future directions in this field involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is significant emphasis on the role of [1,2,4]triazolo[4,3-a]quinolines in modern-day drug discovery and medicinal chemistry .

Mechanism of Action

Target of Action

Triazoles and quinazolines are known to interact with a variety of enzymes and receptors in biological systems . They are often used in medicinal chemistry due to their wide range of therapeutic activities .

Mode of Action

The mode of action of triazoles and quinazolines can vary greatly depending on their specific structures and the functional groups they contain . For example, some triazoles act by binding to the active site of enzymes, inhibiting their function .

Biochemical Pathways

Triazoles and quinazolines can affect a variety of biochemical pathways. For instance, some derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles and quinazolines can also vary widely. Factors such as the compound’s structure, the presence of functional groups, and the patient’s physiology can all influence these properties .

Result of Action

The result of the compound’s action can depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to decreased activity of that enzyme and changes in the biochemical pathways it is involved in .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of triazoles and quinazolines .

properties

IUPAC Name |

2-[2-(3,5-dimethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O4/c1-16(2)13-29-25(36)20-7-8-22-23(12-20)34-27(32(26(22)37)14-17(3)4)31-33(28(34)38)15-24(35)30-21-10-18(5)9-19(6)11-21/h7-12,16-17H,13-15H2,1-6H3,(H,29,36)(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZSANMKVQWUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2948912.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2948915.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)

![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)

![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)